molecular formula C14H11N5S B5854330 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5854330
M. Wt: 281.34 g/mol
InChI Key: PIFSWORZVFRUNE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as TPTH, is a compound that has been extensively studied for its potential applications in scientific research. TPTH is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it an interesting candidate for a variety of research projects.

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are important for cancer cell growth and survival. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone for lab experiments is its versatility. It can be used in a variety of different assays and experiments, making it a useful tool for researchers in a range of fields. However, one limitation of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is in the development of new anticancer drugs based on the structure of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Another area of interest is in the development of new neuroprotective agents based on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Additionally, there is potential for 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone to be used in the development of new anti-inflammatory and antioxidant drugs.

Synthesis Methods

2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized through a simple two-step process. The first step involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with 5-phenyl-1,2,4-triazin-3-yl chloride to form the final product, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone.

Scientific Research Applications

2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have potent anticancer activity against a variety of different types of cancer cells, including breast, lung, and colon cancer.

properties

IUPAC Name

5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-5-11(6-3-1)13-10-16-19-14(17-13)18-15-9-12-7-4-8-20-12/h1-10H,(H,17,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFSWORZVFRUNE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine

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